Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Description

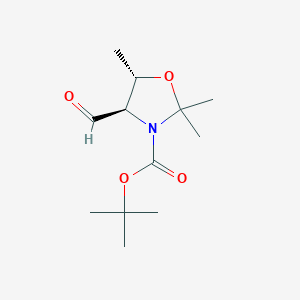

Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a formyl group at the 4-position, methyl substituents at the 2,2,5-positions, and a tert-butyl ester at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and asymmetric catalysts. Its stereochemistry (4R,5S) and functional groups influence its reactivity and application in multi-step syntheses .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3/t8-,9-/m0/s1 |

InChI Key |

KDDCJBFJUBOMOR-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of N-Protected Amino Alcohols

Method Overview:

This approach involves starting from a suitably protected amino alcohol bearing methyl groups at positions 2 and 5, which undergoes cyclization with a formylating agent to form the oxazolidine ring with the desired stereochemistry.

Step 1: Synthesis of N-Boc-2,2,5-trimethyl-1,3-oxazolidine-4-methanol precursor.

This is achieved by reacting an amino alcohol derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, protecting the amine group.Step 2: Cyclization to form the oxazolidine ring.

The protected amino alcohol undergoes intramolecular cyclization facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or via acid catalysis, forming the 1,3-oxazolidine ring.Step 3: Oxidation to introduce the aldehyde at the 4-position.

The methyl group at the 4-position is oxidized using reagents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) to selectively form the aldehyde, yielding 4-formyl derivative.

- High stereocontrol due to chiral starting materials or chiral catalysts.

- Compatibility with protecting groups to prevent side reactions.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Key Conditions | Stereochemical Control | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclization & Oxidation | N-protected amino alcohol | Boc2O, POCl₃, Dess–Martin periodinane | Mild to moderate | High | 70-80% | Suitable for stereoselective synthesis |

| Alkylation & Oxidation | Oxazolidine core | Methyl iodide, Dess–Martin | Reflux, 0°C | Moderate | 75% | Flexible for methylation and aldehyde introduction |

| Formaldehyde Addition | Protected amino alcohol | Formaldehyde | Reflux, acidic | Moderate | 60-70% | Simpler but less stereoselective |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

tert-Butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used in several scientific research applications:

Chemistry: As a chiral building block in asymmetric synthesis, it helps in the preparation of enantiomerically pure compounds.

Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is a key intermediate in the synthesis of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl(4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring structure allows for selective binding to these targets, modulating their activity and leading to the desired biological or chemical effect. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

- Key Difference : The hydroxymethyl group replaces the formyl group at the 4-position.

- Impact :

- Synthesis : Reduction of the corresponding ketone using LiAlH₄, followed by purification via silica chromatography .

tert-Butyl(4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Stereochemical Variations

tert-Butyl (4S,5S)-4-formyl-2,2,5-trimethyloxazolidine-3-carboxylate

- Key Difference : 4S,5S stereochemistry vs. 4R,5S in the target compound.

- Impact :

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

Substituent Modifications

tert-Butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

- Key Difference: Aminomethyl group replaces the formyl group.

- Impact :

tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Functional Group | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| Target: Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | C₁₃H₂₁NO₄ | 255.3 | Formyl | 2,2,5-Trimethyl | 4R,5S |

| tert-Butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.3 | Hydroxymethyl | 2,2,5-Trimethyl | 4S,5S |

| tert-Butyl(4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | C₁₁H₁₉NO₄ | 229.3 | Formyl | 2,2-Dimethyl | 4R |

| tert-Butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | C₁₂H₂₄N₂O₃ | 244.3 | Aminomethyl | 2,2,5-Trimethyl | - |

Research Findings and Implications

- Steric Effects : The 2,2,5-trimethyl substitution in the target compound increases steric hindrance, slowing reactions at the 4-position compared to 2,2-dimethyl analogs .

- Functional Group Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), while hydroxymethyl derivatives require oxidation steps for similar reactivity .

- Stereochemical Influence : The 4R,5S configuration enhances compatibility with enzymatic systems, making the target compound valuable in asymmetric synthesis .

Biological Activity

Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound with significant implications in both chemical and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 243.30 g/mol. The compound features a unique oxazolidine ring structure characterized by:

- Chirality : The presence of chiral centers at positions 4 and 5 contributes to its stereochemical properties.

- Functional Groups : The formyl group at position 4 and the tert-butyl ester at position 3 enhance its reactivity and stability.

Synthesis Methods

The synthesis of this compound typically involves the reaction of an oxazolidine precursor with tert-butyl chloroformate under anhydrous conditions. Common solvents include dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine to facilitate the formation of the ester bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Interactions : The oxazolidine ring allows selective binding to enzymes, modulating their activity.

- Receptor Binding : The steric hindrance from the tert-butyl group influences binding affinity and specificity for receptors.

These interactions can lead to various biological effects depending on the target proteins involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria by interfering with their metabolic pathways.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses in vitro by affecting cytokine production.

- Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through specific signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

Applications in Research and Industry

This compound is utilized in various fields:

- Pharmaceutical Development : As a key intermediate in synthesizing biologically active compounds.

- Agricultural Chemistry : Used in developing safer agrochemicals.

- Material Science : Investigated for enhancing properties in specialty polymers.

Q & A

Q. What are the key steps in synthesizing Tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate?

The synthesis involves two main steps:

- Reduction : Compound 12 (tert-butyl (4R,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate) is reduced using LiAlH₄ in anhydrous THF at 0°C. Post-reaction, the mixture is quenched with ethyl acetate and Rochelle salt, followed by extraction and purification via silica chromatography .

- Oxidation : The resulting alcohol intermediate is oxidized with Dess-Martin periodinane in dichloromethane at 0°C. The reaction is quenched with sodium thiosulfate and sodium bicarbonate, followed by extraction and purification .

Q. What spectroscopic methods confirm the structure and stereochemistry of this compound?

- ¹H/¹³C NMR : Used to verify functional groups and stereochemistry. For example, the formyl group’s proton appears as a distinct singlet, while oxazolidine ring protons show splitting patterns indicative of stereochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves absolute configuration and crystal packing, critical for confirming stereochemical assignments .

Advanced Research Questions

Q. How can the oxidation step using Dess-Martin periodinane be optimized for higher yields?

- Temperature Control : Maintain strict 0°C conditions to minimize side reactions (e.g., overoxidation).

- Solvent Choice : Use anhydrous dichloromethane to enhance reagent solubility and stability.

- Stoichiometry : A 1.2:1 molar ratio of Dess-Martin periodinane to substrate ensures complete conversion .

- Workup : Immediate quenching with sodium thiosulfate prevents iodine-mediated degradation .

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Purity Assessment : Use HPLC or GC-MS to rule out impurities. Recrystallization from hexane/ethyl acetate mixtures can improve purity .

- Comparative Analysis : Cross-reference NMR data with structurally similar oxazolidines (e.g., tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate) to identify anomalies in chemical shifts .

- Crystallographic Validation : Resolve ambiguities by comparing experimental X-ray data with computational models (e.g., density functional theory) .

Q. What are the challenges in using this compound as a chiral building block in total synthesis?

- Steric Hindrance : The tert-butyl and methyl groups on the oxazolidine ring may impede nucleophilic attacks, requiring tailored reaction conditions (e.g., Lewis acid catalysis) .

- Formyl Group Reactivity : The aldehyde moiety is prone to oxidation or nucleophilic addition; inert atmospheres (N₂/Ar) and low temperatures are critical during handling .

- Diastereoselectivity : Achieving high enantiomeric excess (e.g., >95% ee) demands chiral auxiliaries or asymmetric catalysis, as seen in Sharpless dihydroxylation protocols .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the LiAlH₄ reduction step?

Contradictions arise from:

- Reagent Quality : Anhydrous THF purity impacts LiAlH₄ activity. Traces of water reduce yields .

- Workup Timing : Prolonged quenching (>45 min) may lead to side reactions. Rapid filtration and extraction improve consistency .

- Chromatography Conditions : Silica gel activity and solvent gradients affect recovery rates. Standardized protocols (e.g., 10% MeOH/CH₂Cl₂) mitigate variability .

Application in Organic Synthesis

Q. How is this compound utilized in natural product synthesis?

- Chiral Intermediate : Its rigid oxazolidine scaffold directs stereochemistry in alkaloid and macrolide syntheses. For example, it serves as a precursor for dihydroxybutyrate derivatives in polyketide frameworks .

- Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions (e.g., TFA/DCM), enabling sequential functionalization .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagent/Conditions | Yield | Purity Check Method |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 65–75% | ¹H NMR, TLC |

| Oxidation | Dess-Martin periodinane, DCM, 0°C | 80–85% | HRMS, Silica HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.